molecular formula C22H18ClN3O4 B11287464 3-chloro-4-ethoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide

3-chloro-4-ethoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide

Cat. No.: B11287464
M. Wt: 423.8 g/mol
InChI Key: LKCFETPVINLRKI-UHFFFAOYSA-N
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Description

3-chloro-4-ethoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features multiple functional groups, including chloro, ethoxy, methoxy, and oxazolo-pyridine moieties, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-ethoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Oxazolo-Pyridine Core: This step involves the cyclization of appropriate precursors to form the oxazolo-pyridine ring. For example, starting from a 2-aminopyridine derivative, cyclization with an appropriate carboxylic acid derivative can yield the oxazolo-pyridine core.

    Substitution Reactions: The introduction of the chloro and ethoxy groups can be achieved through nucleophilic substitution reactions. For instance, a chloro group can be introduced via chlorination using reagents like thionyl chloride.

    Amide Bond Formation: The final step involves coupling the oxazolo-pyridine derivative with 3-chloro-4-ethoxybenzoic acid to form the benzamide linkage. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can undergo oxidation to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea can be used under mild conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of azides, thiols, or other substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit biological activity, such as antimicrobial or anticancer properties. Studies can focus on its interaction with biological targets and its potential as a lead compound for drug development.

Medicine

In medicinal chemistry, this compound can be explored for its potential therapeutic effects. Its structure suggests it could interact with specific enzymes or receptors, making it a candidate for drug discovery programs.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-chloro-4-ethoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The oxazolo-pyridine moiety could play a crucial role in binding to the active site of enzymes or receptors, while the benzamide linkage may enhance its stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-4-ethoxy-N-(2-methoxyphenyl)benzamide: Lacks the oxazolo-pyridine moiety, which may reduce its biological activity.

    4-ethoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide: Lacks the chloro group, which may affect its reactivity and binding properties.

    3-chloro-4-ethoxy-N-(2-hydroxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide: Contains a hydroxy group instead of a methoxy group, which may alter its solubility and reactivity.

Uniqueness

The presence of both the oxazolo-pyridine moiety and the chloro group in 3-chloro-4-ethoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide makes it unique. This combination of functional groups can enhance its reactivity and potential biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C22H18ClN3O4

Molecular Weight

423.8 g/mol

IUPAC Name

3-chloro-4-ethoxy-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide

InChI

InChI=1S/C22H18ClN3O4/c1-3-29-17-8-6-13(11-15(17)23)21(27)25-16-12-14(7-9-18(16)28-2)22-26-20-19(30-22)5-4-10-24-20/h4-12H,3H2,1-2H3,(H,25,27)

InChI Key

LKCFETPVINLRKI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC=N4)OC)Cl

Origin of Product

United States

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